
Citalopram hydrobromide
概述
描述
西酞普兰氢溴酸盐是一种选择性5-羟色胺再摄取抑制剂 (SSRI),广泛用于治疗抑郁症。 它是一种外消旋双环邻苯二甲酸酯衍生物,以其对5-羟色胺再摄取抑制的高选择性而闻名,对多巴胺和去甲肾上腺素的转运影响极小 . 西酞普兰氢溴酸盐通常以西乐安定品牌名处方,于 1998 年获得 FDA 批准用于治疗成人重度抑郁症 .
准备方法
合成路线和反应条件: 西酞普兰氢溴酸盐是通过在碱存在下用 3-二甲氨基丙基氯对 1-(4'-氟苯基)-1,3-二氢异苯并呋喃-5-腈 (5-氰基苯并呋喃) 进行 C-烷基化,然后进行酸处理合成的 . 该过程包括几个步骤,包括中间体的形成和纯化阶段,以确保最终产品的纯度。
工业生产方法: 西酞普兰氢溴酸盐的工业生产涉及使用优化的反应条件进行大规模合成,以最大限度地提高产率和纯度。 该过程通常包括使用高效液相色谱 (HPLC) 进行纯化和质量控制 .
化学反应分析
反应类型: 西酞普兰氢溴酸盐会发生各种化学反应,包括:
氧化: 它可以在特定条件下被氧化形成降解产物。
还原: 还原反应不太常见,但在某些条件下会发生。
取代: 取代反应会发生,特别是涉及氟苯基部分.
常用试剂和条件:
氧化: 常用的氧化剂包括过氧化氢和高锰酸钾。
还原: 可以使用锂铝氢化物等还原剂。
取代: 通常使用卤素和亲核试剂等试剂.
形成的主要产物: 这些反应形成的主要产物包括各种降解产物和中间体,通常使用分光光度法和色谱法进行分析 .
科学研究应用
Major Depressive Disorder
Citalopram hydrobromide is predominantly prescribed for major depressive disorder in adults. It enhances serotonergic activity in the central nervous system, which is crucial for mood regulation. The drug has been shown to be effective in alleviating depressive symptoms, with treatment typically taking 1 to 4 weeks for initial effects and up to 12 weeks for full response .
Anxiety Disorders
Citalopram is also utilized off-label for various anxiety disorders, including:
These applications are based on its ability to modulate serotonin levels, which can help reduce anxiety symptoms.
Preventing Depression in Cancer Patients
A randomized, placebo-controlled trial investigated the prophylactic use of this compound in patients undergoing treatment for head and neck cancer. The study aimed to determine if citalopram could prevent major depressive disorder during cancer therapy. Out of 36 subjects, those receiving citalopram showed significant improvements on various scales measuring depression and quality of life compared to the placebo group .
Pharmacokinetics and Transdermal Delivery
Recent studies have explored innovative delivery methods for this compound, including transdermal systems that significantly enhance bioavailability compared to traditional oral administration. One study demonstrated that a transdermal patch could maintain effective plasma concentrations over 24 hours, suggesting a promising alternative for patients who may struggle with oral medications .
Safety and Overdose Management
This compound is generally well-tolerated; however, overdose cases have been documented with severe consequences, including serotonin syndrome and cardiac complications. A notable case involved a patient who suffered a fatal overdose leading to cardiac arrest and subsequent complications indicative of serotonin syndrome . Such cases underscore the importance of monitoring dosage and educating patients about potential risks associated with misuse.
Comparative Effectiveness
Research comparing this compound with other antidepressants indicates that it may offer comparable efficacy with potentially fewer side effects than some alternatives. This has made it a preferred choice in certain clinical scenarios .
作用机制
西酞普兰氢溴酸盐通过抑制中枢神经系统中5-羟色胺 (5-HT) 的再摄取发挥其抗抑郁作用。 这种抑制会增加突触间隙中5-羟色胺的浓度,增强5-羟色胺能传递 . 该化合物对去甲肾上腺素和多巴胺再摄取的影响很小,使其对5-羟色胺具有高度选择性 . 主要分子靶点是5-羟色胺转运蛋白 (溶质载体家族 6 成员 4,SLC6A4) .
类似化合物:
艾司西酞普兰: 西酞普兰的 S-对映异构体,以其更高的疗效和更少的副作用而闻名.
舍曲林: 另一种具有相似作用机制但副作用谱不同的 SSRI.
西酞普兰氢溴酸盐的独特性: 西酞普兰氢溴酸盐因其对5-羟色胺再摄取抑制的高度选择性以及与其他神经递质系统相互作用最少而具有独特性。 它还以其外消旋混合物而闻名,其中包含 S-和 R-对映异构体,有助于其整体药理特性 .
相似化合物的比较
Escitalopram: The S-enantiomer of Citalopram, known for its higher efficacy and fewer side effects.
Sertraline: Another SSRI with a similar mechanism of action but different side effect profile.
Fluoxetine: An SSRI with a longer half-life and different pharmacokinetic properties.
Uniqueness of Citalopram Hydrobromide: this compound is unique due to its high selectivity for serotonin reuptake inhibition and minimal interaction with other neurotransmitter systems. It is also known for its racemic mixture, which includes both S- and R-enantiomers, contributing to its overall pharmacological profile .
生物活性
Citalopram hydrobromide is a widely used selective serotonin reuptake inhibitor (SSRI) primarily prescribed for the treatment of major depressive disorder and anxiety disorders. Its biological activity is characterized by its potent inhibition of serotonin reuptake in the central nervous system, which enhances serotonergic neurotransmission. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Citalopram exerts its antidepressant effects by selectively inhibiting the reuptake of serotonin (5-HT) at the presynaptic neuron, thereby increasing the availability of serotonin in the synaptic cleft. It exhibits minimal effects on norepinephrine and dopamine reuptake, which distinguishes it from other classes of antidepressants. The compound has a low affinity for various receptors, including muscarinic acetylcholine receptors and histamine receptors, contributing to its favorable side effect profile compared to other psychotropic medications .
Pharmacokinetics
The pharmacokinetic profile of this compound reveals that it is absorbed effectively with linear pharmacokinetics observed in doses ranging from 10 to 40 mg/day. The drug undergoes hepatic metabolism, with a mean terminal half-life of approximately 35 hours. Steady-state plasma concentrations are typically achieved within one week of daily dosing .
Table 1: Pharmacokinetic Parameters of this compound
Parameter | Value |
---|---|
Bioavailability | ~80% |
Peak Plasma Concentration | 4-6 hours post-dose |
Half-Life | ~35 hours |
Volume of Distribution | ~12 L/kg |
Clearance | ~0.3 L/h/kg |
Clinical Efficacy
Citalopram has been extensively studied for its efficacy in treating depression and anxiety disorders. A notable study demonstrated significant reductions in hot flash frequency and severity among breast cancer survivors using citalopram as a treatment, highlighting its broader therapeutic potential beyond mood disorders .
Case Study: Efficacy in Hot Flashes
In a placebo-controlled trial involving 300 participants, those treated with citalopram showed a statistically significant decrease in hot flash scores compared to placebo groups:
- 10 mg/day : 49% reduction
- 20 mg/day : 50% reduction
- 30 mg/day : 55% reduction
- Placebo : 23% reduction
These results underscore citalopram's effectiveness in managing symptoms associated with hormonal changes .
Safety and Side Effects
While citalopram is generally well-tolerated, it is associated with several side effects, including nausea, dry mouth, and sexual dysfunction. Notably, there is an increased risk of QT prolongation, particularly in patients with pre-existing cardiac conditions or those taking higher doses .
Table 2: Common Adverse Effects of this compound
Adverse Effect | Incidence (%) |
---|---|
Nausea | 15 |
Dry Mouth | 10 |
Somnolence | 8 |
Sexual Dysfunction | 7 |
Insomnia | 6 |
属性
IUPAC Name |
1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-3H-2-benzofuran-5-carbonitrile;hydrobromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O.BrH/c1-23(2)11-3-10-20(17-5-7-18(21)8-6-17)19-9-4-15(13-22)12-16(19)14-24-20;/h4-9,12H,3,10-11,14H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIHMBLDNRMIGDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22BrFN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40872344 | |
Record name | Citalopram hydrobromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40872344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
405.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59729-32-7 | |
Record name | Citalopram hydrobromide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=59729-32-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Citalopram hydrobromide [USAN:USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059729327 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | citalopram hydrobromide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758684 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Citalopram hydrobromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40872344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile monohydrobromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.246 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CITALOPRAM HYDROBROMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I1E9D14F36 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。